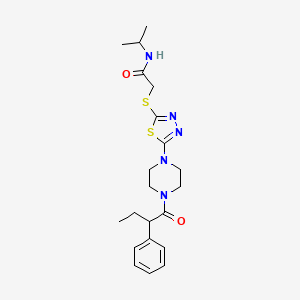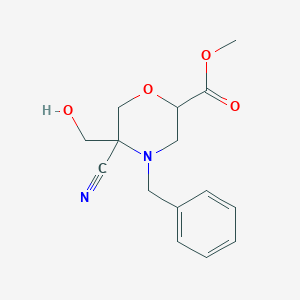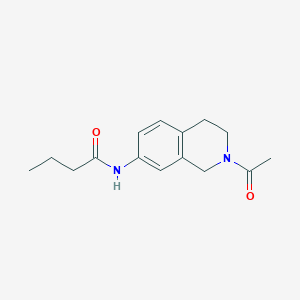![molecular formula C9H9ClN2O B3006013 N'-[(1E)-2-chloroethylidene]benzohydrazide CAS No. 730992-41-3](/img/structure/B3006013.png)
N'-[(1E)-2-chloroethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-2-chloroethylidene]benzohydrazide is an organic compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a hydrazone moiety. Hydrazones are a versatile class of organic compounds that exhibit a wide variety of biological activities .
Preparation Methods
The synthesis of N’-[(1E)-2-chloroethylidene]benzohydrazide typically involves the reaction of benzohydrazide with 2-chloroacetaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(1E)-2-chloroethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(1E)-2-chloroethylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[(1E)-2-chloroethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety is known for its nucleophilicity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
N’-[(1E)-2-chloroethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: These compounds have similar structures but different substituents on the phenyl ring, leading to variations in their biological activity.
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional halogen and hydroxyl groups, which can affect its reactivity and applications.
N’-[(1E)-2-chloroethylidene]benzohydrazide is unique due to its specific chloroethylidene group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
N-[(E)-2-chloroethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-7-11-12-9(13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLHINXABPDBFU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)





![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)
![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)
